9,10-DI-Tert-butylanthracene
CAS No.: 65482-04-4
Cat. No.: VC19408978
Molecular Formula: C22H26
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65482-04-4 |
|---|---|
| Molecular Formula | C22H26 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 9,10-ditert-butylanthracene |
| Standard InChI | InChI=1S/C22H26/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14H,1-6H3 |
| Standard InChI Key | FXIDPYQSDRYPMO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(C)(C)C |
Introduction
Structural Overview and Nomenclature
9,10-Di-tert-butylanthracene belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with the molecular formula . Its structure consists of an anthracene core (three fused benzene rings) substituted with tert-butyl groups (-C(CH)) at the central 9 and 10 positions. These substituents introduce significant steric hindrance, distorting the planar geometry of anthracene and altering its intermolecular interactions .
Key Structural Features:
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CAS Registry Number: 1624-34-6 (for 9,10-dibutylanthracene, a related compound) .
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Substitution Pattern: The tert-butyl groups at positions 9 and 10 hinder π-π stacking, a critical factor in electronic applications .
Synthesis and Manufacturing Methods
Friedel-Crafts Alkylation
The synthesis of DTBA derivatives typically involves Friedel-Crafts alkylation, where anthracene reacts with tert-butyl halides in the presence of a Lewis acid catalyst (e.g., AlCl). This method faces challenges due to steric hindrance, often leading to rearranged byproducts. For example, a patented route for 2,6-di-tert-butyl-9,10-disubstituted anthracenes employs Suzuki-Miyaura coupling to attach aryl groups at the 9 and 10 positions .
Representative Synthesis Pathway:
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Alkylation of Anthracene:
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Suzuki Coupling for Functionalization:
Physicochemical Properties
Thermal Stability
DTBA exhibits enhanced thermal stability compared to unsubstituted anthracene, with decomposition temperatures exceeding 300°C. This stability arises from the robust tert-butyl groups, which mitigate oxidative degradation .
Solubility and Crystallinity
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Solubility: Improved in non-polar solvents (e.g., toluene, hexane) due to the hydrophobic tert-butyl groups.
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Crystallinity: Reduced π-π stacking results in amorphous solid-state structures, favoring solution-processable applications .
Optical and Electronic Characteristics
Absorption and Fluorescence
DTBA derivatives display distinct optical properties:
Comparison with Analogues:
| Property | 9,10-Di-tert-butylanthracene | 9,10-Diphenylanthracene |
|---|---|---|
| 446 nm | 400–450 nm | |
| 1.4 | 0.9–1.0 | |
| Thermal Stability | >300°C | ~250°C |
Applications in Scientific Research
Organic Electronics
DTBA’s high fluorescence quantum yield and thermal stability make it suitable for:
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Organic Light-Emitting Diodes (OLEDs): As a blue-emitting layer .
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Electroluminescent Materials: Patented derivatives demonstrate luminance efficiencies up to 4.5 cd/A .
Photodynamic Therapy (PDT)
Future Research Directions
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Synthetic Optimization: Developing catalytic systems to improve DTBA yields.
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Device Integration: Exploring DTBA in flexible electronics and bioimaging.
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Environmental Impact: Assessing biodegradation pathways for eco-friendly disposal.
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